molecular formula C229H346N70O40 B549460 PR 39 CAS No. 139637-11-9

PR 39

Katalognummer: B549460
CAS-Nummer: 139637-11-9
Molekulargewicht: 4721 g/mol
InChI-Schlüssel: JTJJGVCUEGCBHL-IWDHFESKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PR-39 is a 39 amino acid porcine cathelicidin that is rich in proline and arginine residues. It plays a pivotal role in the innate immune defence of the pig against infections and exhibits antimicrobial and immunomodulatory activities. It has a role as an antibacterial agent, an apoptosis inhibitor, an anti-inflammatory agent, a mammalian metabolite, an antifungal agent and an immunomodulator.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

PR-39 zeigt ein unerwartet breites antimikrobielles Spektrum. Es wirkt effektiv gegen mehrere grampositive Stämme, darunter Bacillus globigii und Enterococcus faecalis. Staphylococcus aureus bleibt jedoch unempfänglich gegenüber PR-39. Die Trunkierung von PR-39 auf 15 N-terminale Aminosäuren reduziert seine Aktivität nicht signifikant, während C-terminale Peptide reduzierte antimikrobielle Wirkungen zeigen. Diese Peptide induzieren ATP-Leckage und Membranpotenzialverlust in Bakterien, was auf einen lytischen Wirkmechanismus hindeutet. Wichtig ist, dass PR-39-abgeleitete Peptide eine geringe Zytotoxizität zeigen, was sie zu potenziellen Alternativen zu Antibiotika macht .

Immunmodulation

Neben seiner antimikrobiellen Rolle spielt PR-39 eine zentrale Rolle bei der Immunmodulation. Das reife Peptid induziert die IL-8-Produktion in porzinen Makrophagen, während kürzere Peptide auch die TNF-α-Produktion beeinflussen. Diese unterschiedliche Regulation verdeutlicht die Komplexität der Zytokininduktion durch PR-39-abgeleitete Peptide .

Wundheilung

PR-39 trägt zu Wundheilungsprozessen bei. Seine Präsenz in Wundflüssigkeit, die von rekrutierten polymorphkernigen Leukozyten (PMN) freigesetzt wird, dient als Signalfaktor für die Syndecan-Induktion. Das Verständnis der Rolle von PR-39 bei der Wundheilung kann zu therapeutischen Anwendungen führen .

Andere biologische Prozesse

Die Beteiligung von PR-39 geht über Immunität und Wundheilung hinaus. Obwohl weitere Forschung erforderlich ist, könnte es an zusätzlichen biologischen Prozessen beteiligt sein, was es zu einem spannenden Gebiet für die Erforschung macht .

Zusammenfassend lässt sich sagen, dass die vielfältigen Funktionen von PR-39 antimikrobielle Aktivität, Immunmodulation, Wundheilung und möglicherweise noch mehr umfassen. Forscher entdecken weiterhin seine Anwendungen, was sein Potenzial als wertvolles Peptid in verschiedenen Forschungsgebieten unterstreicht. 🌟

Wirkmechanismus

Target of Action

PR 39, also known as DTXSID90161139 or PR39 proline-arginine-rich peptide, is a host defense peptide that plays a pivotal role in the innate immune defense against infections . The primary targets of this compound are polymorphonuclear leukocytes (PMNs), where it inhibits the NADPH oxidase activity by blocking the assembly of this enzyme . It binds to p47 phox, thereby inhibiting interaction with p22 phox .

Mode of Action

This compound interacts with its targets and causes significant changes. It inhibits the NADPH oxidase activity of PMNs by blocking the assembly of this enzyme . This inhibition results in the attenuation of superoxide production . This compound also binds to a native SH3-containing protein, p130Cas . Treatment of endothelial cells with this compound results in altered p130 localization .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the NADPH oxidase activity of PMNs, resulting in the suppression of superoxide production . This suppression limits excessive tissue damage during inflammation . This compound also induces ATP leakage and loss of membrane potential in Bacillus globigii and Escherichia coli, indicating a lytic mechanism of action for these peptides .

Pharmacokinetics

It has been shown that this compound can be given intravenously and can significantly improve left ventricular developed pressure .

Result of Action

The action of this compound results in several molecular and cellular effects. It has direct antimicrobial activity and is involved in immunomodulation, wound healing, and several other biological processes . It also significantly attenuates PMN-induced cardiac contractile dysfunction in the ischemia-reperfusion rat heart at least in part via suppression of superoxide release .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, shorter peptides derived from this compound are much more sensitive to inhibition by salt . Furthermore, this compound is released in wound fluid by recruited PMNs and serves as a signaling factor for the induction of syndecan . This suggests that the local environment, such as the presence of wounds, can influence the action and efficacy of this compound.

Biochemische Analyse

Biochemical Properties

PR 39 exhibits a broad antimicrobial spectrum, including several Gram-positive strains such as Bacillus globigii and Enterococcus faecalis . It interacts with a number of biomolecules, including enzymes and proteins, to exert its effects . For instance, this compound has been shown to inhibit the NADPH oxidase activity of polymorphonuclear leukocytes (PMNs) by blocking the assembly of this enzyme .

Cellular Effects

This compound can alter mammalian cell gene expression and behavior . It has been found to bind NIH 3T3 in a saturable manner, indicating a specific interaction with these cells . After interacting with the membrane, this compound rapidly enters human microvascular endothelial cells and binds a number of cytoplasmic proteins . It has been shown to induce IL-8 production in porcine macrophages .

Molecular Mechanism

This compound kills bacteria by a non-pore-forming mechanism, presumably by inhibiting DNA and protein synthesis . It binds to recombinant SH3-containing proteins and was also found to bind a native SH3-containing protein, p130Cas . Treatment of endothelial cells with this compound results in altered p130 localization .

Temporal Effects in Laboratory Settings

This compound exhibits its effects over time in laboratory settings. For instance, it has been shown that truncation of this compound down to 15 (N-terminal) amino acids does not lead to major loss of activity . Peptides corresponding to the C-terminal part of this compound were hampered in their antimicrobial activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in transgenic mice, constitutive expression of this compound significantly enhances resistance to bacterial infection and promotes growth .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to inhibit the NADPH oxidase activity of PMNs, which is a key enzyme in the production of reactive oxygen species .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After interacting with the membrane, this compound rapidly enters human microvascular endothelial cells .

Subcellular Localization

It has been shown that after interacting with the membrane, this compound rapidly enters human microvascular endothelial cells .

Biologische Aktivität

PR39, a proline- and arginine-rich peptide, has garnered significant attention due to its diverse biological activities, particularly in the realms of antimicrobial action, angiogenesis stimulation, and anti-inflammatory effects. This article delves into the molecular mechanisms underlying these activities, supported by data tables and relevant case studies.

Overview of PR39

PR39 is a 39-amino-acid peptide originally isolated from porcine leucocytes. It is characterized by a high content of proline and arginine residues, which contribute to its unique biological functions. The peptide exhibits antimicrobial properties against various pathogens, including multi-drug-resistant strains of Mycobacterium tuberculosis . Additionally, it plays a critical role in modulating inflammatory responses and promoting angiogenesis.

Antimicrobial Activity

PR39 has been shown to possess significant antimicrobial activity, particularly against Mycobacterium tuberculosis. The peptide's efficacy is concentration-dependent:

Strain Inhibition (%) at 50 mg/L
M. tuberculosis H37Rv80%
MDR Strain E1380/9439%
MDR Strain P34/9549%

These results indicate that while PR39 is effective against drug-susceptible strains, its activity is somewhat reduced against multi-drug-resistant strains .

Proteasome Inhibition

PR39 functions as a non-competitive and reversible inhibitor of the 20S proteasome, a crucial component in cellular protein degradation. The peptide inhibits the degradation of IκBα and HIF-1α, thereby modulating inflammatory pathways and promoting angiogenesis .

  • Allosteric Modulation : PR39 interacts with the non-catalytic subunit alpha7 of the proteasome, altering its conformational dynamics. This interaction prevents the proteasome from cleaving specific substrates while maintaining overall proteolytic activity .

Angiogenesis Stimulation

PR39 promotes angiogenesis through several mechanisms:

  • HIF-1α Stabilization : By inhibiting HIF-1α degradation, PR39 increases vascular endothelial growth factor (VEGF) expression, leading to enhanced blood vessel formation .
  • Gene Expression Modulation : PR39 influences the expression of genes associated with endothelial cell function and survival, contributing to its angiogenic effects .

Anti-inflammatory Effects

The anti-inflammatory properties of PR39 arise from its ability to inhibit NF-κB activation by preventing IκBα degradation. This action results in reduced expression of adhesion molecules on endothelial cells, thereby decreasing leukocyte infiltration during inflammatory responses .

Case Studies

Several studies have elucidated the biological activity of PR39:

  • In Vivo Studies : Transgenic expression of PR39 in cardiac myocytes resulted in increased vessel density and reduced myocardial hypertrophy in animal models .
  • In Vitro Studies : Treatment with PR39 led to significant downregulation of VCAM-1 expression in endothelial cells, demonstrating its potential as an anti-inflammatory agent .

Eigenschaften

InChI

InChI=1S/C229H345N69O41/c1-7-135(6)181(218(337)297-122-50-89-178(297)216(335)283-108-33-72-161(283)190(309)261-132-180(300)262-157(128-137-54-15-9-16-55-137)206(325)293-118-46-84-173(293)212(331)284-109-37-77-166(284)192(311)265-146(65-26-98-254-223(237)238)185(304)276-158(129-138-56-17-10-18-57-138)207(326)294-119-47-85-174(294)213(332)286-111-39-78-167(286)193(312)266-147(66-27-99-255-224(239)240)186(305)277-160(131-140-60-21-12-22-61-140)209(328)298-123-51-90-179(298)219(338)339)279-187(306)148(67-28-100-256-225(241)242)267-194(313)168-79-40-112-287(168)211(330)172-83-45-117-292(172)205(324)156(125-134(4)5)274-184(303)145(64-25-97-253-222(235)236)264-191(310)165-76-38-110-285(165)214(333)175-86-48-120-295(175)208(327)159(130-139-58-19-11-20-59-139)278-189(308)153(126-136-52-13-8-14-53-136)272-198(317)170-81-42-114-289(170)215(334)177-88-49-121-296(177)217(336)176-87-44-116-291(176)203(322)152(71-32-104-260-229(249)250)271-196(315)163-74-35-106-281(163)201(320)150(69-30-102-258-227(245)246)269-197(316)164-75-36-107-282(164)204(323)155(124-133(2)3)275-188(307)154(127-141-91-93-142(299)94-92-141)273-199(318)169-80-41-113-288(169)210(329)171-82-43-115-290(171)202(321)151(70-31-103-259-228(247)248)270-195(314)162-73-34-105-280(162)200(319)149(68-29-101-257-226(243)244)268-183(302)144(63-24-96-252-221(233)234)263-182(301)143(230)62-23-95-251-220(231)232/h8-22,52-61,91-94,133-135,143-179,181,299H,7,23-51,62-90,95-132,230H2,1-6H3,(H,261,309)(H,262,300)(H,263,301)(H,264,310)(H,265,311)(H,266,312)(H,267,313)(H,268,302)(H,269,316)(H,270,314)(H,271,315)(H,272,317)(H,273,318)(H,274,303)(H,275,307)(H,276,304)(H,277,305)(H,278,308)(H,279,306)(H,338,339)(H4,231,232,251)(H4,233,234,252)(H4,235,236,253)(H4,237,238,254)(H4,239,240,255)(H4,241,242,256)(H4,243,244,257)(H4,245,246,258)(H4,247,248,259)(H4,249,250,260)/t135-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,181-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJJGVCUEGCBHL-IWDHFESKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)NC(CC9=CC=CC=C9)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CC=CC=C1)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC9=CC=CC=C9)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C229H345N69O41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161139
Record name PR 39
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

4721 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139637-11-9
Record name PR 39
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139637119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PR 39
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does PR-39 exert its antibacterial activity?

A: Unlike some antimicrobial peptides that disrupt bacterial membranes, PR-39 primarily acts by penetrating the bacterial cell and inhibiting intracellular targets. Studies suggest that PR-39 inhibits both DNA and protein synthesis in Escherichia coli. [] Additionally, it has been shown to potentiate the antibacterial capabilities of pore-forming peptides like magainin A without directly lysing bacterial cells. []

Q2: Does PR-39 interact with mammalian cells?

A: Yes, PR-39 exhibits various effects on mammalian cells. For instance, it binds to the Src homology 3 (SH3) domains of p47phox, a cytosolic component of the NADPH oxidase enzyme, thereby inhibiting its assembly and reducing the production of reactive oxygen species (ROS). [] PR-39 has also been shown to bind to p130Cas, an SH3-containing signal transduction molecule, potentially explaining its influence on cell behavior and gene expression. []

Q3: How does PR-39 contribute to wound healing?

A: PR-39 promotes tissue repair by inducing syndecan expression in mammalian cells. [, ] Syndecans are cell surface proteoglycans involved in cell adhesion, migration, and angiogenesis, all of which are crucial processes in wound healing.

Q4: What is the structure of PR-39?

A: PR-39 is a 39-amino acid peptide with a high content of proline (49%) and arginine (24%). [] Its primary sequence is: RRRPRPPYLPRPRPPPFFPPRLPPRIPPGFPPRFPPRFP. [] While its full three-dimensional structure remains to be fully elucidated, studies suggest it does not adopt a traditional alpha-helical or beta-sheet conformation. []

Q5: What is the molecular weight of PR-39?

A: The molecular weight of PR-39 is approximately 4719 Da. []

Q6: Is there spectroscopic data available for PR-39?

A: Yes, circular dichroism and Fourier-transform infrared spectroscopy have been employed to investigate the secondary structure of PR-39. [] These studies indicate that PR-39 does not undergo significant structural changes upon interaction with negatively charged lipid vesicles, although modifications in its hydrogen bond pattern have been observed. []

Q7: Are there strategies to improve PR-39 stability?

A: Fusion carrier systems using calmodulin (CaM) and xylanase (XynCDBFV) have been explored to enhance the expression and secretion of a PR-39-derived peptide (PR-39-DP) in Pichia pastoris, potentially improving its stability. []

Q8: What is the role of the N-terminal region in PR-39 activity?

A: The N-terminal region, particularly the positively charged arginine residues, is essential for PR-39's biological activities. Studies using truncated PR-39 analogs revealed that the first 15 amino acids from the N-terminus are crucial for its antimicrobial activity and syndecan induction. [] Modification of the N-terminal arginine residues significantly reduced binding affinity to target proteins and abolished antimicrobial activity. []

Q9: How do C-terminal modifications affect PR-39 activity?

A: While the N-terminal region plays a dominant role, alterations in the C-terminal region predominantly impact the antibacterial activity of PR-39, with less pronounced effects on its interactions with mammalian cells. []

Q10: What is the significance of the proline-arginine rich motif in PR-39?

A: The proline-arginine rich motif is characteristic of PR-39 and other cathelicidin peptides. This motif contributes to its antimicrobial activity and is involved in binding to SH3 domains of target proteins like p47phox. []

Q11: Are there any formulation strategies for PR-39?

A: Research on PR-39 formulation is ongoing. The use of lentiviral vectors with kidney-specific promoters to deliver PR-39 has shown promise in protecting against kidney damage in an ischemia-reperfusion injury model. []

Q12: What animal models have been used to study PR-39?

A: PR-39 has been investigated in various animal models, including murine models of endotoxic shock [] and myocardial ischemia-reperfusion injury, [] as well as rat models of ischemia-reperfusion injury in the heart [] and kidneys. [, ]

Q13: Has PR-39 been tested in clinical trials?

A13: Currently, there are no published reports of PR-39 being tested in clinical trials. Further research is needed to evaluate its safety and efficacy in humans.

Q14: Can PR-39 be targeted to specific tissues or cells?

A: Research on targeted delivery of PR-39 is ongoing. The use of macrophage-specific promoters in adenoviral vectors has shown promise in delivering PR-39 to macrophages, enhancing its efficacy against intracellular BCG infection. []

Q15: Are there any known biomarkers associated with PR-39 activity?

A: PR-39 itself has been investigated as a potential biomarker for respiratory health in pigs. Elevated levels of PR-39 were detected in bronchoalveolar lavage fluid (BALF) of pigs recovering from an Actinobacillus pleuropneumoniae infection, suggesting its potential as a diagnostic marker. []

Q16: How is PR-39 detected and quantified?

A16: Various methods have been employed to detect and quantify PR-39, including:

  • Enzyme immunoassay (EIA): This technique has been used to measure PR-39 concentrations in serum. []
  • Mass spectrometry: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) enables precise quantification of PR-39 in biological samples. []
  • Semi-quantitative reverse transcription PCR (RT-PCR): This method has been widely used to assess PR-39 gene expression in various tissues and cell types. [, , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.